Cas no 314733-01-2 (Piperazine, 1-methyl-, phosphate (1:1))
314733-01-2 structure
Product Name:Piperazine, 1-methyl-, phosphate (1:1)
CAS No:314733-01-2
MF:C5H15N2O4P
MW:198.157362222672
CID:1447327
PubChem ID:71361246
Update Time:2025-04-20
Piperazine, 1-methyl-, phosphate (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-methyl-, phosphate (1:1)
- 1-methylpiperazine,phosphoric acid
- DTXSID80784992
- Phosphoric acid--1-methylpiperazine (1/1)
- 314733-01-2
-
- Inchi: 1S/C5H12N2.H3O4P/c1-7-4-2-6-3-5-7;1-5(2,3)4/h6H,2-5H2,1H3;(H3,1,2,3,4)
- InChI Key: RAOYCZKLZXKHGK-UHFFFAOYSA-N
- SMILES: P(=O)(O)(O)O.N1(C)CCNCC1
Computed Properties
- Exact Mass: 198.07705
- Monoisotopic Mass: 198.07694396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 97.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93Ų
Experimental Properties
- PSA: 93.03
Piperazine, 1-methyl-, phosphate (1:1) Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
314733-01-2 (Piperazine, 1-methyl-, phosphate (1:1)) Related Products
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- 1951-97-9(Piperazine hydrogen phosphate monohydrate)
- 14538-56-8(Piperazine Phosphate Monohydrate)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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